Hydrogen-Bond Acceptor Count: Ortho-Fluorine Adds One Acceptor Site Relative to Unsubstituted and Para-Fluoro Analogs
The ortho-fluorine atom on the 5-phenyl ring increases the total hydrogen-bond acceptor (HBA) count to 6, compared with 5 for both the unsubstituted phenyl analog (ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1) and the para-fluoro isomer (ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate, CAS 950259-82-2) [1]. The extra HBA site originates from the ortho-fluorine, which is geometrically positioned to participate in interactions that meta- or para-substituents cannot. This difference is captured by computer-based HBA counting algorithms (Cactvs 3.4.8.18) and affects predicted binding-mode diversity in computational docking screens [1][2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (Cactvs computation) |
|---|---|
| Target Compound Data | 6 HBA sites |
| Comparator Or Baseline | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: 5 HBA sites; Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: 5 HBA sites |
| Quantified Difference | +1 HBA site vs. both comparators (20% increase) |
| Conditions | PubChem-computed property (Cactvs 3.4.8.18 algorithm); validated across multiple entries |
Why This Matters
For fragment-library design, each additional hydrogen-bond acceptor site expands the accessible interaction space and can distinguish a hit from a non-hit in crystallographic fragment screens.
- [1] PubChem. Compound Summary for CID 66570810: Ethyl 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/68496-86-6 View Source
- [2] PubChem. Compound Summary for CID 651752: Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-5-phenyl-1_3_4-oxadiazole-2-carboxylate View Source
